

Advanced Characterization Guide: FTIR Profiling of 4-(1-Piperidinyl)pentanoic acid HCl

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Compound of Interest

Compound Name:	4-(1-Piperidinyl)pentanoic acid hydrochloride
CAS No.:	91951-49-4
Cat. No.:	B3167430

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Executive Summary & Technical Scope

4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS: 91951-49-4) is a critical intermediate in the synthesis of pharmaceutical agents, including antihistamines and antispasmodics.^{[1][2]} In drug development, distinguishing this specific hydrochloride salt from its free base (zwitterionic) form or unreacted precursors is a frequent quality control challenge.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis to differentiate the HCl salt from its primary alternatives: the Free Base (often zwitterionic) and Alkyl Halide precursors.

Key Differentiator: The presence of the hydrochloride counterion protonates the carboxylate group, forcing a shift from the carboxylate (

) asymmetric stretch ($\sim 1580\text{ cm}^{-1}$) seen in the free base to a distinct carbonyl (

) stretch ($\sim 1720\text{ cm}^{-1}$) in the HCl salt.

Characteristic FTIR Profile (HCl Salt)

The FTIR spectrum of the hydrochloride salt is dominated by the dual presence of a protonated tertiary amine (

) and a protonated carboxylic acid (

).

Spectral Fingerprint Table

Functional Group	Mode of Vibration	Frequency (cm ⁻¹)	Intensity/Shape	Structural Diagnostic
Carboxylic Acid	C=O ^{[1][2]} Stretch	1715 – 1735	Strong, Sharp	Primary ID: Confirms protonated acid (HCl salt form). Absent in zwitterionic free base.
Ammonium (Piperidinium)	N-H ⁺ Stretch	2400 – 2700	Broad, Multiple Bands	Characteristic "Ammonium Band"; overlaps with OH stretch.
Carboxylic Acid	O-H Stretch	2800 – 3200	Very Broad	Merges with C-H and N-H ⁺ stretches; creates a wide envelope.
Alkyl Chain	C-H Stretch ()	2850 – 2960	Medium, Sharp	Standard alkane backbone (pentanoic acid chain).
Piperidine Ring	C-N Stretch	1150 – 1250	Medium	Ring skeletal vibrations.
Carboxylic Acid	C-O Stretch / O-H Bend	1200 – 1300	Medium	Coupled mode; confirms COOH integrity.

Mechanistic Insight

In the HCl salt form, the strong acid (HCl) ensures the carboxylic acid remains protonated () rather than deprotonated ()

-). Simultaneously, the piperidine nitrogen is protonated (
-). This results in a spectrum that clearly displays the classic carbonyl stretch at $\sim 1725\text{ cm}^{-1}$, which is the "go-to" signal for validating the salt formation.[1]

Comparative Analysis: HCl Salt vs. Alternatives

This section provides the experimental logic to distinguish the product from common process impurities or forms.

Scenario A: Distinguishing HCl Salt vs. Free Base

Unlike standard organic molecules, amino-acid-like structures (containing both amine and acid groups) often exist as zwitterions in their free base form.[1]

- The Free Base (Zwitterion): The proton moves from the acid to the amine (and).
 - Key Feature: Disappearance of the 1725 cm^{-1} C=O band.
 - New Feature: Appearance of two carboxylate bands: Asymmetric ($\sim 1560\text{--}1600\text{ cm}^{-1}$) and Symmetric ($\sim 1400\text{ cm}^{-1}$).
- The HCl Salt: The excess proton ensures the acid group retains its hydrogen (and).
 - Key Feature: Strong C=O band at $1715\text{--}1735\text{ cm}^{-1}$.

Scenario B: Distinguishing HCl Salt vs. Precursor (e.g., 4-Chloropentanoic Acid)

If the amination reaction is incomplete, the starting material (alkyl halide) may remain.

- Precursor: Lacks the broad Ammonium (

) bands at 2400–2700 cm^{-1} .

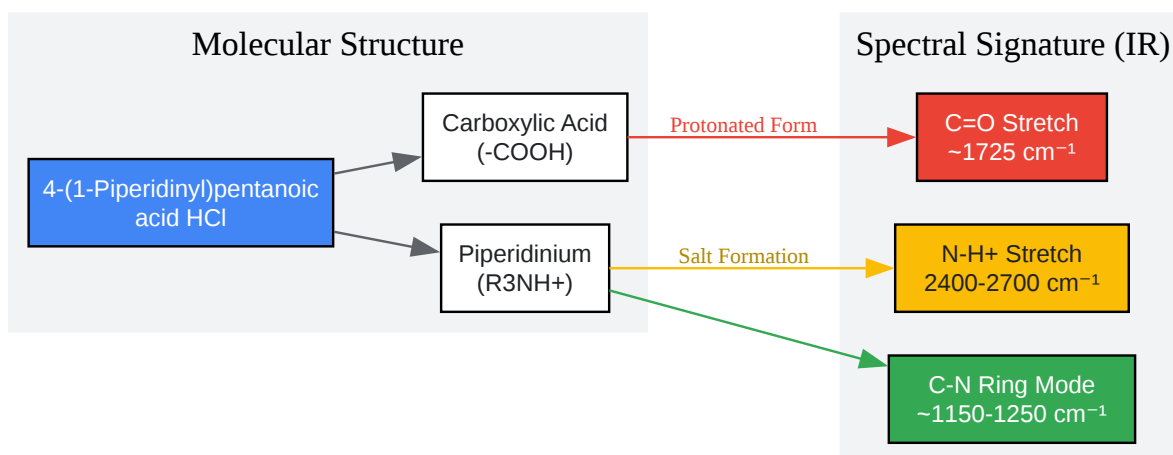
- Precursor: Lacks the C-N ring vibrations ($\sim 1150\text{--}1200\text{ cm}^{-1}$) specific to the piperidine moiety.

Summary of Shifts

Feature	HCl Salt (Product)	Free Base (Alternative)	Precursor (Impurity)
1720 cm^{-1} (C=O)	Present (Strong)	Absent (Shifted to ~ 1580)	Present
1580 cm^{-1} (COO ⁻)	Absent	Present (Strong)	Absent
2500 cm^{-1} (NH ⁺)	Present (Broad)	Present (Broad)	Absent

Visualization of Structural Logic

The following diagram maps the chemical structure to the specific vibrational modes described above.



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Figure 1: Correlation between functional groups of 4-(1-Piperidinyl)pentanoic acid HCl and key IR bands.[1]

Experimental Protocol for Validation

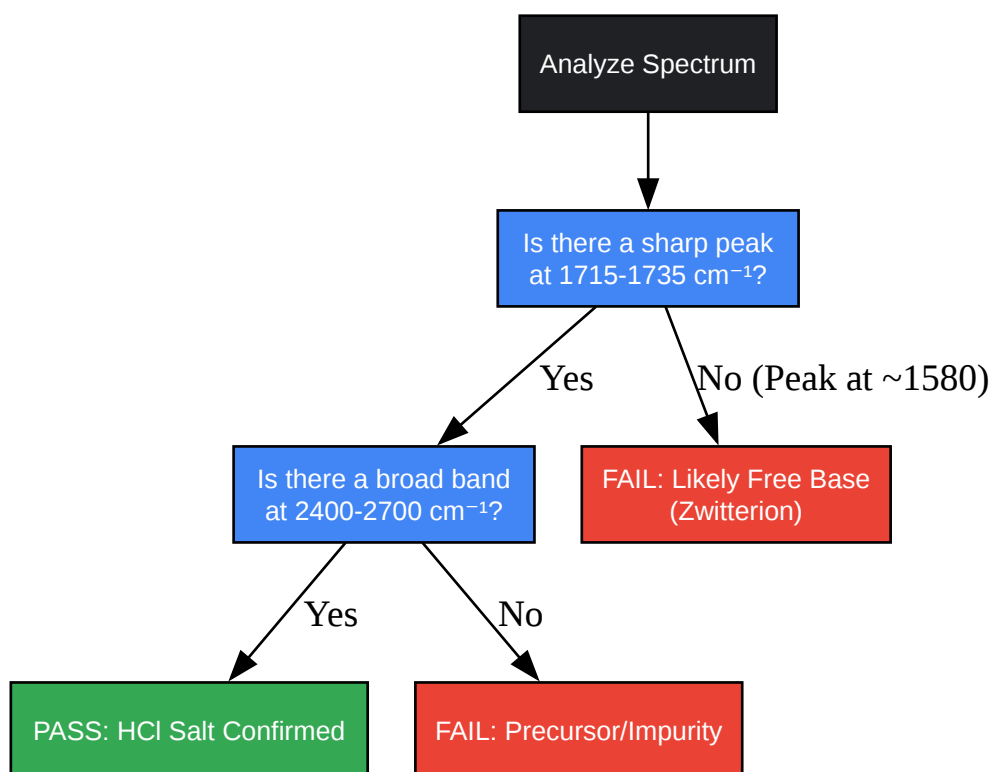
To ensure reproducibility and avoid artifacts (such as ion exchange with KBr), follow this protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Recommended for rapid QC and to prevent hygroscopic water absorption.[1]

- Crystal Selection: Use a Diamond or ZnSe crystal.
- Background: Collect a 32-scan background of the clean crystal.
- Sample Loading: Place ~10 mg of the solid HCl salt onto the crystal.
- Compression: Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact often results in weak C-H stretches.
- Acquisition: Scan from 4000 to 600 cm^{-1} (Resolution: 4 cm^{-1} , Scans: 32 or 64).
- Post-Processing: Apply ATR correction if comparing strictly to transmission library spectra, though for peak identification, raw ATR data is sufficient.

Decision Tree for QC Analysis



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Figure 2: Quality Control Decision Tree for validating the HCl salt form.

References

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